Guanidine

Catalog No.
S578630
CAS No.
113-00-8
M.F
CH5N3
M. Wt
59.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanidine

CAS Number

113-00-8

Product Name

Guanidine

IUPAC Name

guanidine

Molecular Formula

CH5N3

Molecular Weight

59.07 g/mol

InChI

InChI=1S/CH5N3/c2-1(3)4/h(H5,2,3,4)

InChI Key

ZRALSGWEFCBTJO-UHFFFAOYSA-N

SMILES

C(=N)(N)N

solubility

In water, 1,840 mg/L at 25 °C
829 mg/mL

Synonyms

Chloride, Guanidinium, Chloride, Guanidium, Guanidine, Guanidine Hydrochloride, Guanidine Monohydrate, Guanidine Monohydrobromide, Guanidine Monohydrochloride, Guanidine Monohydroiodine, Guanidine Nitrate, Guanidine Phosphate, Guanidine Sulfate, Guanidine Sulfate (1:1), Guanidine Sulfate (2:1), Guanidine Sulfite (1:1), Guanidinium, Guanidinium Chloride, Guanidium Chloride, Hydrochloride, Guanidine, Monohydrate, Guanidine, Monohydrobromide, Guanidine, Monohydrochloride, Guanidine, Monohydroiodine, Guanidine, Nitrate, Guanidine, Phosphate, Guanidine, Sulfate, Guanidine

Canonical SMILES

C(=N)(N)N

The exact mass of the compound Guanidine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1840 mg/l (at 20 °c)0.03 min water, 1,840 mg/l at 25 °c829 mg/ml. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Guanidine (CAS 113-00-8) is an exceptionally strong, non-ionic organic Brønsted base (pKa ~13.6) and a versatile bifunctional precursor widely utilized in heterocycle synthesis and homogeneous catalysis [1]. Unlike weaker tertiary amines, its conjugate acid (guanidinium) is highly resonance-stabilized and provides an extensive hydrogen-bonding network comprising up to six H-bond donors. In procurement, it is typically sourced either as a highly hygroscopic, deliquescent free base for anhydrous catalytic applications or as a stable salt (e.g., hydrochloride or carbonate) for aqueous or precursor-driven workflows [2]. Its primary industrial value lies in its dual capacity to act as a powerful deprotonating agent and a direct nitrogen-donating building block for 2-aminopyrimidines and related pharmaceutical intermediates.

Substituting guanidine with closely related generic alternatives fundamentally compromises reaction pathways and yields. In heterocycle synthesis, replacing guanidine with urea or thiourea alters the nucleophilic attack trajectory, yielding oxygenated or thiolated pyrimidines rather than the targeted 2-amino derivatives, often with a severe drop in overall conversion efficiency [3]. In base catalysis, weaker tertiary amines like triethylamine (pKa ~10.7) lack the thermodynamic driving force to deprotonate sterically hindered or weakly acidic substrates, leading to stalled cross-coupling reactions [1]. Furthermore, while non-nucleophilic superbases like DBU match guanidine's basicity, they lack its critical hydrogen-bond-donating capacity, which is essential for stabilizing tetrahedral intermediates in bifunctional organocatalysis [2]. Finally, substituting the anhydrous free base with a guanidine salt requires in situ neutralization, generating water and salt byproducts that can poison moisture-sensitive transition-metal catalysts.

Catalytic Deprotonation Power vs. Triethylamine in Cross-Coupling

In nickel-catalyzed C-N cross-coupling reactions involving weakly acidic substrates like aniline, the choice of base dictates the thermodynamic feasibility of the deprotonation step. Guanidine's high basicity (pKa 13.6) provides a massive thermodynamic advantage over standard tertiary amines. When triethylamine (pKa 10.7) is used as the base, the deprotonation of aniline is thermodynamically disfavored, resulting in product yields as low as 6% [1]. In contrast, strong bases like guanidine and its derivatives drive the equilibrium forward, enabling efficient catalyst turnover and high-yield product formation without requiring harsh inorganic bases.

Evidence DimensionThermodynamic basicity and cross-coupling yield
Target Compound DataGuanidine (pKa 13.6); enables high-yield turnover in hindered base catalysis
Comparator Or BaselineTriethylamine (pKa 10.7); yields ~6% in model Ni-catalyzed cross-coupling
Quantified Difference~2.9 pKa unit advantage (nearly 1,000x stronger), translating from reaction failure (<10% yield) to successful catalytic turnover
ConditionsNickel-catalyzed C-N cross-coupling of aryl triflates and amines

Buyers must procure the stronger guanidine base for transition-metal catalyzed aminations where standard tertiary amines fail to deprotonate the substrate.

Bifunctional Activation vs. DBU in Organocatalysis

While DBU (pKa ~13.5) and guanidine (pKa ~13.6) possess nearly identical Brønsted basicity, guanidine and its cyclic derivatives act as bifunctional catalysts. Kinetic and computational studies demonstrate that the guanidinium ion provides explicit hydrogen-bond donation to stabilize tetrahedral intermediates during transesterification and ring-opening reactions [1]. DBU, lacking these N-H hydrogen-bond donors, cannot provide this secondary coordination sphere stabilization. This dual activation mode (base + H-bond donor) significantly lowers the activation barrier for C-C and C-O bond scission compared to purely Brønsted-basic DBU.

Evidence DimensionCatalytic activation mode
Target Compound DataGuanidine/Guanidinium (Bifunctional: Brønsted base + explicit H-bond donor)
Comparator Or BaselineDBU (Monofunctional: Brønsted base only)
Quantified DifferenceGuanidine provides transition-state stabilization via H-bonding, lowering activation barriers unavailable to DBU
ConditionsOrganocatalytic transesterification and ring-opening polymerization

Procuring guanidine-based catalysts is essential for organocatalytic workflows that require simultaneous deprotonation and transition-state stabilization.

Precursor Yield in 2,4-Diaminopyrimidine Synthesis vs. Urea

In the synthesis of pyrimidine building blocks via condensation with cyanoacetaldehyde, the choice between guanidine and urea dictates both the product identity and the reaction efficiency. Guanidine specifically yields 2,4-diaminopyrimidine with high conversion rates of 40–85% under concentrated conditions [1]. In contrast, substituting with urea or thiourea not only fundamentally changes the product to oxygenated or thiolated analogs (e.g., 2-thiocytosine) but also results in significantly lower overall pyrimidine yields under identical condensation conditions.

Evidence DimensionCondensation yield and product identity
Target Compound DataGuanidine (40–85% yield of 2,4-diaminopyrimidine)
Comparator Or BaselineUrea / Thiourea (Significantly lower yields of oxygenated/thiolated pyrimidines)
Quantified DifferenceGuanidine provides up to 85% yield of the aminated heterocycle, whereas urea/thiourea yield minor fractions of alternative analogs
ConditionsCondensation with cyanoacetaldehyde under concentrated conditions

For the industrial synthesis of 2-aminopyrimidine pharmaceutical intermediates, guanidine is the mandatory high-yield precursor, as urea cannot substitute the nitrogen donor.

Anhydrous Base Catalysis in C-N Cross-Coupling

Because guanidine is nearly 1,000 times more basic than triethylamine, the anhydrous free base is the optimal choice for deprotonating weakly acidic substrates (like anilines) in nickel- and palladium-catalyzed cross-coupling reactions[1]. Using the free base avoids the water and salt byproducts associated with neutralizing guanidine hydrochloride in situ, preventing catalyst poisoning.

Bifunctional Organocatalysis and Polymerization

In ring-opening polymerizations and transesterifications, guanidine's ability to act simultaneously as a strong Brønsted base and a hydrogen-bond donor makes it superior to non-nucleophilic bases like DBU [2]. It is the preferred catalyst for synthesizing polyhydroxyurethanes and polylactic acid where transition-state stabilization is required.

High-Yield Synthesis of 2-Aminopyrimidine APIs

Guanidine is the required nitrogen-donating precursor for the multicomponent synthesis of 2,4-diaminopyrimidines and related N-heterocycles [3]. It guarantees high-yield conversions (up to 85%) where urea or thiourea would yield incorrect functional groups (oxygen/sulfur) at much lower efficiencies, making it indispensable for pharmaceutical building block procurement.

Physical Description

Deliquescent solid; Absorbs carbon dioxide from the air; [Merck Index]
Solid

Color/Form

Deliquescent crystalline mass

XLogP3

-1.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

3

Exact Mass

59.048347172 g/mol

Monoisotopic Mass

59.048347172 g/mol

Heavy Atom Count

4

LogP

-0.6
log Kow = -1.63 (est)

Decomposition

When heated to decomposition it emits toxic fumes of /Nitrogen oxide/.

Melting Point

50 °C
182.3 °C

UNII

JU58VJ6Y3B

Related CAS

133216-37-2
1184-68-5 (unspecified sulfate)
1763-07-1 (unspecified phosphate)
19244-98-5 (mono-hydrobromide)
50-01-1 (mono-hydrochloride)
52470-25-4 (nitrate)
594-14-9 (sulfate 2:1)
64120-25-8 (monohydrate)
646-34-4 (sulfate 1:1)

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the reduction of the symptoms of muscle weakness and easy fatigability associated with the myasthenic syndrome of Eaton-Lambert. It is not indicated for treating myasthenia gravis.

Therapeutic Uses

Guanidine is indicated for the reduction of the symptoms of muscle weakness and easy fatigability associated with the myasthenic syndrome of Eaton-Lambert. It is not indicated for treating myasthenia gravis. The Eaton-Lambert syndrome is ordinarily differentiated from myasthenia gravis by the usual association of the syndrome with small cell carcinoma of the lung, but myography may be necessary to make the diagnosis. /Guanidine hydrochloride/
... Low-dose guanidine and pyridostigmine combination therapy /was used/ in 9 patients with LEMS /Lambert-Eaton myasthenic syndrome/ and ... its long-term safety and effectiveness /was analyzed/. In all patients, a liberal amount of pyridostigmine was used, while daily guanidine dose was kept below 1000 mg a day, and guanidine was given between pyridostigmine dosings. This combination therapy was used for 3 to 102 months (mean: 34.1 months) and improved clinical status in all patients. Although guanidine had to be discontinued due to severe gastrointestinal symptoms in 3 cases, no serious side reactions such as bone marrow suppressions or signs of renal insufficiency developed in any case ... /Guanidine hydrochloride/

Pharmacology

Guanidine apparently acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes.

Mechanism of Action

Guanidine apparently acts by enhancing the release of acetylcholine following a nerve impulse. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes. /Guanidine hydrochloride/
Guanidine-induced alterations in substrate dependent kinetics of hepatic and renal succinate dehydrogenase (SDH) have been investigated under in vitro conditions. Guanidine hydrochloride (GuHCl) induced a mixed type of inhibition by decreasing the maximal velocity (Vmax) and increasing the Michaelis-Menten constant (Km). The competitive (Ki) and non-competitive (Ki) inhibitory constants ... showed that the inhibitory influence of GuHCl is more due to decreased enzyme substrate affinity rather than reduction in the active site density of the enzyme as revealed by low Ki values. /Guanidine hydrochloride/

Vapor Pressure

4.1 [mmHg]

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

113-00-8
50-01-1

Absorption Distribution and Excretion

Rapidly absorbed and distributed
Accumulation of specific guanidine compounds (GCs) has been related to neurological, cardiovascular, hematological, and immunological complications of renal failure ... The obvious increases of urea, guanidinosuccinic acid, creatinine, guanidine, methylguanidine, and N(G)N(G)-dimethylarginine (symmetrical dimethylarginine) seen in blood of oldest heterozygous and younger homozygous polycystic kidney disease (PKD) rats were largely within the same range as those found in the studied human PKD population, especially in patients with a glomerular filtration rate below 60 mL/min/1.73 sq m. The decreased levels of plasma guanidinoacetic acid seen at end-stage renal disease in homozygous and oldest heterozygous PKD/Mhm rats were also observed in serum of patients with a glomerular filtration rate below 20 mL/min/1.73 sq m ... /Guanidino compounds/
Brush-border membrane vesicles were prepared from donor human kidneys ... Uptake of (14)C-guanidine ... in the vesicles, as determined by rapid filtration, was significantly greater in the presence of an outwardly-directed proton gradient, at all early time points, than in the absence of the gradient ... Evidence was obtained suggesting that the transporter for guanidine is distinct from the previously described organic cation proton antiporter for TEA. /Tetraethylammonium/
The characteristics of guanidine uptake in brush-border membrane vesicles isolated from rabbit renal cortex were investigated. Guanidine uptake was markedly stimulated by an outwardly directed H+ gradient, resulting in a transient uphill transport. This stimulation was not due to an inside-negative, H+-diffusion potential because an ionophore-induced H+-diffusion potential and a K+-diffusion potential (both inside-negative) failed to enhance guanidine uptake. The H+ gradient itself appeared to be the driving force for the uptake ...
... The plasma, erythrocyte, and urinary concentration of guanidino compounds in 30 hemodialysis patients and 15 patients with chronic renal failure who had not undergone hemodialysis /were determined/ ... Plasma levels of taurocyamine, guanidinosuccinic acid, alpha-N-acetyl-L-arginine, creatine, guanidinobutyric acid, guanidine, and methylguanidine were significantly increased in patients with chronic renal failure with or without hemodialysis. In contrast, plasma guanidinoacetic acid concentrations were significantly decreased. Erythrocyte concentrations of creatinine, guanidinosuccinic acid, guanidine and methylguanidine were also markedly elevated. No correlation was observed between plasma creatinine concentration and erythrocyte concentration of guanidinosuccinic acid or methylguanidine. However, there was a significant correlation between plasma and erythrocyte methylguanidine, and between plasma and erythrocyte guanidinosuccinic acid. /Guanidino compounds/
For more Absorption, Distribution and Excretion (Complete) data for GUANIDINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Not metabolized.
Not metabolized. Half Life: 7-8 hours

Associated Chemicals

Guanidine hydrochloride;50-01-1
Creatinine;60-27-5

Wikipedia

Guanidine

Drug Warnings

Anemia, leukopenia, and thrombocytopenia resulting from bone-marrow suppression attributable to guanidine have been reported. Other adverse reactions that have been observed are: General: sore throat, rash, fever. Neurologic: paresthesia of lips, face, hands, feet; cold sensations in hands and feet; nervousness, lightheadedness, jitteriness, increased irritability; tremor, trembling sensation; ataxia; emotional lability; psychotic state; confusion; mood changes, and hallucinations. Gastrointestinal: dry mouth; gastric irritation; anorexia; nausea; diarrhea; abdominal cramping. Gastrointestinal side effects may preclude the use of guanidine as a desired form of therapy. Dermatologic: rash, flushing or pink complexion; folliculitis; petechiae, purpura, ecchymoses; sweating; skin eruptions; dryness and scaling of the skin. Renal: elevation of blood creatinine, uremia; chronic interstitial nephritis, acute interstitial nephritis, and renal tubular necrosis. Hepatic: abnormal liver function tests. Cardiac: palpitation, tachycardia, atrial fibrillation, hypotension. /Guanidine hydrochloride/
Mild gastrointestinal disorders, such as anorexia, increased peristalsis, or diarrhea are early warnings that tolerance is being exceeded. These symptoms may be relieved by atropine, but nevertheless note should be taken of these symptoms and dosage reductions considered. Slight numbness or tingling of the lips and fingertips shortly after taking a dose of guanidine has been reported. This per se is not an indication to discontinue treatment and/or reduce dosage. /Guanidine hydrochloride/
Physicians should be given adequate precautions pertaining to the gastrointestinal side effects and the possibility of induced behavior disorders. /Guanidine hydrochloride/
Renal function may be affected in some patients receiving guanidine. Patients should therefore have regular urine examinations and serum creatinine determinations while taking this drug. Physicians should be given adequate precautions pertaining to the gastrointestinal side effects and the possibility of induced behavior disorders. Treatment should not be continued longer than necessary. /Guanidine hydrochloride/
For more Drug Warnings (Complete) data for GUANIDINE (11 total), please visit the HSDB record page.

Biological Half Life

7-8 hours

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

From ammonium thiocyanate or thiourea + ammonia
(1) By heating calcium cyanamide with ammonium iodide. (2) By treating urea with ammonia under pressure.
Free guanidine can be isolated from guanidine salts by reaction with a strong base such as an alkali metal hydroxide or methoxide. After removal of the precipitated salt the free guanidine base is obtained as colorless, waxy, very hygroscopic crystals.

General Manufacturing Information

On heating to 160 °C it is converted to melamine and NH3

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F). /Guanidine hydrochloride/

Interactions

The characteristics of guanidine uptake in brush-border membrane vesicles isolated from rabbit renal cortex were investigated ... Guanidine uptake was only minimally inhibited by organic cations such as tetraethylammonium, N1-methylnicotinamide, and choline, but many other organic cations such as amiloride, clonidine, imipramine, and harmaline caused considerable inhibition. Uptake of radiolabeled guanidine was inhibited more effectively by guanidine than by tetraethylammonium, whereas uptake of radiolabeled tetraethylammonium was inhibited more effectively by tetraethylammonium than by guanidine. beta-Lactam antibiotics did not inhibit guanidine uptake but did inhibit tetraethylammonium uptake. Kinetic analysis showed that there were at least two kinetically distinct carrier systems for guanidine uptake, whereas tetraethylammonium uptake occurred via a single carrier system ...
Concurrent therapy with other drugs that may cause bone-marrow suppression should be avoided. /Guanidine hydrochloride/

Dates

Last modified: 08-15-2023

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